molecular formula C18H16ClN3OS B11192486 1-{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-phenylurea

1-{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-phenylurea

Cat. No.: B11192486
M. Wt: 357.9 g/mol
InChI Key: SNXPXFIPSOZPHF-UHFFFAOYSA-N
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Description

3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-PHENYLUREA is an organic compound that features a thiazole ring, a phenylurea moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-PHENYLUREA typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. For example, 2-bromoacetophenone can react with thiourea in the presence of a base like potassium hydroxide to form 2-phenylthiazole.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction. For instance, 4-chlorobenzyl chloride can react with the thiazole derivative to form the desired intermediate.

    Formation of the Phenylurea Moiety: The final step involves the reaction of the intermediate with phenyl isocyanate to form the phenylurea moiety, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-PHENYLUREA is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between thiazole derivatives and biological targets. It may serve as a lead compound for the development of new drugs with antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-PHENYLUREA involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and phenylurea moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-CHLOROPHENYL)-1-METHYL-1-PHENYLUREA
  • 3-(3-CHLOROPHENYL)-1-METHYL-1-PHENYLUREA
  • 3-(2-CHLOROPHENYL)-1-METHYL-1-PHENYLUREA

Uniqueness

3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-PHENYLUREA is unique due to the presence of both the thiazole ring and the phenylurea moiety. This combination allows for a diverse range of chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H16ClN3OS

Molecular Weight

357.9 g/mol

IUPAC Name

1-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl]-3-phenylurea

InChI

InChI=1S/C18H16ClN3OS/c19-14-8-6-13(7-9-14)16-12-24-17(22-16)10-11-20-18(23)21-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H2,20,21,23)

InChI Key

SNXPXFIPSOZPHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCC2=NC(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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